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Compound of Interest

Compound Name: Anticancer agent 216

Cat. No.: B12368732

A head-to-head comparison of the novel anticancer agents YK-4-279 and its clinical derivative,
TK-216, reveals their potential as targeted therapies for a range of cancers, particularly those
driven by ETS transcription factors. This guide provides a comprehensive analysis of their
performance, supported by experimental data, to inform researchers, scientists, and drug
development professionals.

It is important to note that "Anticancer agent 216" is not a standardized nomenclature.
However, extensive research indicates that the user is likely referring to TK-216, a derivative of
YK-4-279 developed for clinical trials.[1] Therefore, this guide will focus on the comparative
analysis of YK-4-279 and TK-216.

Mechanism of Action

Both YK-4-279 and TK-216 are small molecules designed to inhibit the activity of ETS family
transcription factors, which are frequently deregulated in various tumors.[1] Their primary
mechanism involves disrupting the protein-protein interaction between ETS factors and RNA
helicases.

Specifically, YK-4-279 has been shown to bind to the EWS-FLI1 fusion protein in Ewing
sarcoma, blocking its interaction with RNA helicase A (RHA/DHX9).[1][2][3][4] This disruption
inhibits the transcription of target genes, leading to growth arrest and apoptosis in cancer cells.
[1][2] YK-4-279 has also demonstrated activity against other ETS family members like ERG
and ETV1 in prostate cancer.[1][3]
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TK-216, as a clinical derivative of YK-4-279, shares this mechanism of targeting ETS factors.[1]
In diffuse large B-cell lymphomas (DLBCL), both agents have been shown to interfere with the
protein interactions of SPIB and SPI1, which are essential transcription factors in different
DLBCL subtypes.[1]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of YK-4-279 and TK-216.
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Mechanism of action for YK-4-279 and TK-216.
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In Vitro Efficacy

Comparative in vitro studies have demonstrated the potent antitumor activity of both YK-4-279

and TK-216 across various cancer cell lines.

Median IC50

Number of Cell

Cell Line Type  Agent . Reference
(nmoliL) Lines Tested
Not explicitly

Lymphoma YK-4-279 stated, but 44 [1]
showed activity
Not explicitly

Lymphoma TK-216 stated, but 55 [1]
showed activity

Ewing Sarcoma YK-4-279 500 - 2000 Multiple [5]

Ewing Sarcoma >27-fold increase

YK-4-279 . . 1 [2][6]

(A4573) in resistant cells

Prostate, Breast,

Pancreatic YK-4-279 330 - 22820 12 [4]

Cancer

Studies have shown that the (S)-enantiomer of YK-4-279 is the active form responsible for

inducing apoptosis.[1]

In Vivo Efficacy

Head-to-head in vivo studies in xenograft models have shown that both agents significantly

reduce tumor growth, with TK-216 demonstrating greater antitumor activity.[1]

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://aacrjournals.org/clincancerres/article/25/16/5167/124790/The-ETS-Inhibitors-YK-4-279-and-TK-216-Are-Novel
https://aacrjournals.org/clincancerres/article/25/16/5167/124790/The-ETS-Inhibitors-YK-4-279-and-TK-216-Are-Novel
https://aacrjournals.org/mct/article/14/7/1591/130982/An-Oral-Formulation-of-YK-4-279-Preclinical
https://www.spandidos-publications.com/10.3892/mmr.2020.10948
https://pubmed.ncbi.nlm.nih.gov/32016454/
https://www.medchemexpress.com/YK-4-279.html
https://aacrjournals.org/clincancerres/article/25/16/5167/124790/The-ETS-Inhibitors-YK-4-279-and-TK-216-Are-Novel
https://aacrjournals.org/clincancerres/article/25/16/5167/124790/The-ETS-Inhibitors-YK-4-279-and-TK-216-Are-Novel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Animal Cancer
Agent Dosage
Model Type

Key
T Reference
Findings

100 mg/kg,
YK-4-279 twice daily,

orally

NOD-Scid ABC-DLBCL
mice (TMDS8 cells)

Significant
tumor growth
reduction at
days 8 and
11. Well-
tolerated with
no body [1]
weight loss.
Reduced
Ki67+ cells by
13% (not
statistically

significant).

100 mg/kg,
TK-216 twice daily,

NOD-Scid ABC-DLBCL

mice (TMD8 cells)
orally

Greater
tumor growth
reduction
than YK-4-
279,
significant at
days 5, 8,
and 11.
Generally
well-
tolerated, ]
with some
body weight
loss in 2/9
mice.
Reduced
Ki67+ cells by
24%
(statistically

significant).
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] Significant
] Ewing YK-4-279 - ]
Murine model Not specified delay in [51[7]
Sarcoma (oral)
tumor growth.

Significantly
improved
overall
) EWS-FLI1 survival
Transgenic ) 150 mg/kg, ]
induced YK-4-279 ) (median [8]
mouse ) daily, IP ]
leukemia survival 60.5
days vs. 21
days for

control).

Experimental Protocols
In Vitro Cell Viability Assay
The antitumor activity of YK-4-279 and TK-216 was assessed using a WST-1 cell proliferation

assay.[5]

o Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per
well in RPMI medium supplemented with 10% FBS.

o Drug Treatment: After 24 hours of incubation, cells were treated with serial dilutions of YK-4-
279 or TK-216 (e.g., 0.04—10 pmol/L) for 72 hours.[5]

 Viability Assessment: WST-1 reagent was added to each well, and the plates were incubated
for an additional 2 hours. Cell viability was measured by reading the absorbance at 450 nm
using a microplate reader.

o Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the
dose-response curves.

In Vivo Xenograft Model

The in vivo efficacy was evaluated in a subcutaneous xenograft model using immunodeficient
mice.[1]
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e Cell Implantation: TMD8 cells (15 x 1076) were subcutaneously inoculated into NOD-Scid
mice.[1]

o Treatment Groups: Once tumors were established, mice were randomized into three groups:
vehicle control, YK-4-279 (100 mg/kg), and TK-216 (100 mg/kg).[1]

e Drug Administration: Treatments were administered orally twice a day.[1]

e Tumor Measurement: Tumor volume was measured at regular intervals (e.g., every 2-3
days).

» Endpoint: The experiment was terminated when tumors in the control group reached a
predetermined maximum size, at which point the mice were euthanized.[1]

e Immunohistochemistry: Tumors were excised, and immunohistochemical analysis was
performed to assess cell proliferation (Ki67) and apoptosis (cleaved caspase-3).[1]

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of YK-4-279 and
TK-216.
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Workflow for in vitro and in vivo evaluation.
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Synergistic Effects and Resistance

Both YK-4-279 and TK-216 have shown synergistic activity when combined with other
anticancer agents, such as the BCL2 inhibitor venetoclax and the immunomodulatory drug
lenalidomide, in lymphoma models.[1]

However, acquired resistance to YK-4-279 has been observed in Ewing sarcoma cells.[2][5]
Resistant cells showed overexpression of c-Kit, cyclin D1, pStat3(Y705), and PKC isoforms.[5]
[7] Interestingly, these resistant cells displayed cross-resistance to inhibitors of c-Kit (imatinib)
and PKC-f3 (enzastaurin).[5] The combination of YK-4-279 with enzastaurin in vitro resulted in
marked drug synergy, suggesting a potential strategy to overcome resistance.[5]

Conclusion

Both YK-4-279 and its clinical derivative TK-216 are promising anticancer agents that target the
ETS family of transcription factors. Head-to-head comparisons indicate that while both are
effective, TK-216 exhibits superior antitumor activity in vivo.[1] The development of an oral
formulation of YK-4-279 and the investigation into its resistance mechanisms are significant
steps toward its clinical application.[5][7] Further clinical evaluation of TK-216 is warranted to
determine its full therapeutic potential. The potential for synergistic combinations with other
targeted therapies also presents a promising avenue for future cancer treatment strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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